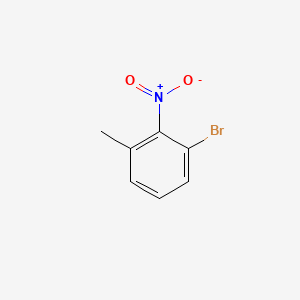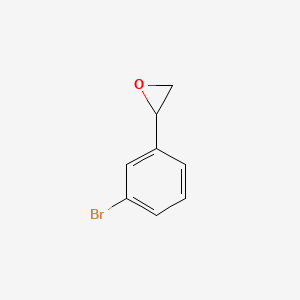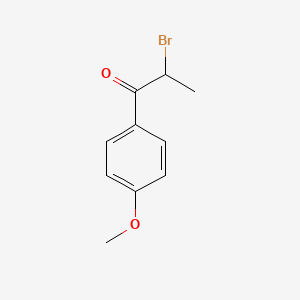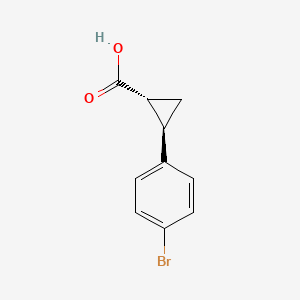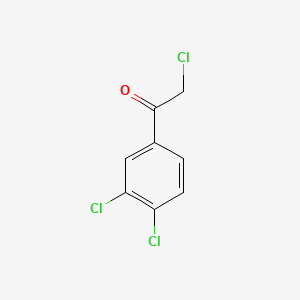
2,3',4'-三氯乙酰苯
描述
2,3',4'-Trichloroacetophenone (TCAP) is a chemical compound that has a wide range of applications in the scientific, industrial, and medical fields. It is a colorless crystalline solid with a melting point of about 130°C and a boiling point of about 200°C. It is also known as trichloro-o-acetophenone and trichloroacetophenone.
科学研究应用
三氯甲基酮的合成
2,3',4'-三氯乙酰苯酮衍生物可以通过无金属脱羧三氯化过程合成。该过程涉及芳基丙炔酸与三氯异氰尿酸在室温下在水中反应,产率高且对各种官能团具有良好的耐受性。这些衍生物可以进一步转化为酯类、酰胺和肼,突显了它们在化学合成中的多功能性 (Jayaraman et al., 2018)。
腐蚀抑制
包括2,3',4'-三氯乙酰苯酮在内的三唑衍生物已被合成并评估为酸性介质中对轻钢的腐蚀抑制剂。它们表现出显著的抑制效率,通过重量损失测量、电化学阻抗谱和扫描电子显微镜等各种技术得到确认。这些衍生物在钢表面的吸附行为遵循朗缪尔吸附等温线,表明它们在防止腐蚀方面的有效性 (Li et al., 2007)。
邻苯二酚衍生物的绿色合成
2,3',4'-三氯乙酰苯酮已参与邻苯二酚和乙酸的绿色合成2',4'-二羟基乙酰苯酮。该过程使用环境友好且可重复使用的固体酸催化剂,符合绿色化学原则。该反应展示了有效的催化剂使用,并提供了对反应内在动力学的洞察 (Yadav & Joshi, 2002)。
电-芬顿降解研究
2,3',4'-三氯乙酰苯酮已在电-芬顿降解系统中进行研究,特别是在三氯生和三氯卡班等抗菌剂的背景下。这些研究揭示了降解途径和中间体,有助于更好地理解环境修复技术 (Sirés et al., 2007)。
连续流反应系统
已开发了用于合成2,3',4'-三氯乙酰苯酮衍生物的连续流反应系统。与批量反应系统相比,该系统在更短的时间内提供更高的产率,展示了该方法在工业应用中的效率和潜在可扩展性 (Ko et al., 2018)。
谷胱甘肽依赖性还原去卤化
研究表明,2,3',4'-三氯乙酰苯酮经谷胱甘肽依赖性还原去卤化生成2',4'-二氯乙酰苯酮。该过程涉及肝脏、肾脏和大脑中的细胞质酶,突显了三氯乙酰苯酮衍生物的生化转化和潜在代谢途径 (Brundin et al., 1982)。
安全和危害
作用机制
Target of Action
It has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (tecdd) dechlorination .
Mode of Action
It is known to participate in the dechlorination of TeCDD
Biochemical Pathways
Its role in the dechlorination of TeCDD suggests it may influence pathways related to halogenated compound metabolism .
Result of Action
Its known role in the dechlorination of TeCDD suggests it may contribute to the breakdown and removal of this compound .
生化分析
Biochemical Properties
2,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination processes. It has been used to stimulate the dechlorination of compounds such as 1,2,3,4-tetrachlorodibenzo-p-dioxin . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the removal of chlorine atoms from the target molecules. This interaction is crucial for understanding the detoxification processes in biological systems.
Cellular Effects
The effects of 2,3’,4’-Trichloroacetophenone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in genetic toxicity studies, 2,3’,4’-Trichloroacetophenone has demonstrated mutagenic effects in bacterial systems such as Salmonella and E. coli . These effects highlight the compound’s potential impact on cellular functions and its role in studying mutagenesis and carcinogenesis.
Molecular Mechanism
At the molecular level, 2,3’,4’-Trichloroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in dechlorination processes, leading to changes in gene expression and metabolic pathways . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool for studying the molecular mechanisms of detoxification and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’-Trichloroacetophenone can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,3’,4’-Trichloroacetophenone remains stable under specific conditions, but its degradation products can also influence cellular processes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of 2,3’,4’-Trichloroacetophenone in research and potential therapeutic applications.
Metabolic Pathways
2,3’,4’-Trichloroacetophenone is involved in various metabolic pathways, particularly those related to dechlorination and detoxification. The compound interacts with enzymes and cofactors that facilitate the removal of chlorine atoms from target molecules . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,3’,4’-Trichloroacetophenone is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3’,4’-Trichloroacetophenone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
属性
IUPAC Name |
2-chloro-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZWANJVUAPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311496 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42981-08-8 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 243689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42981-08-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






